molecular formula C15H20ClNO4 B6356254 3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid CAS No. 1182127-75-8

3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid

Cat. No.: B6356254
CAS No.: 1182127-75-8
M. Wt: 313.77 g/mol
InChI Key: XKQVBTHWANHZEG-UHFFFAOYSA-N
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Description

This compound (CAS: 1182127-75-8) is a Boc-protected amino acid derivative with a 2-chlorobenzyl substituent. Its molecular formula is C15H20ClNO4, and it has a molecular weight of 313.77 g/mol . The structure features:

  • A tert-butoxycarbonyl (Boc) group for amine protection.
  • A 2-chlorophenylmethyl moiety attached to the amine.
  • A propanoic acid backbone.

The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(9-8-13(18)19)10-11-6-4-5-7-12(11)16/h4-7H,8-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQVBTHWANHZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

In Situ Generation of BocX

Triphosgene reacts with t-BuOH in the presence of N-methylmorpholine to form a chloroformate intermediate, which is subsequently treated with N-methylimidazole to yield BocX. This method achieves >95% conversion within 10 minutes, compared to 12–24 hours for Boc₂O. The microflow reactor ensures precise temperature control, minimizing side reactions such as over-alkylation.

Table 1: Comparative Analysis of Boc Protection Methods

ParameterBoc₂OBocX
Reaction Time12–24 hours10 minutes
Temperature60–80°C25°C
Yield70–85%90–95%
Side Products<5%<2%

Introduction of the 2-Chlorobenzyl Group

The 2-chlorobenzyl moiety is introduced via alkylation or reductive amination. A Michael addition-based approach, adapted from, involves reacting tert-butyl (2-chlorobenzyl)amine with methyl acrylate to form the propanoate ester backbone.

Alkylation via Michael Addition

In a 20 L reactor, tert-butyl (2-chlorobenzyl)amine (2 mol) is combined with methyl acrylate (3.5 mol) at 25°C for 12 hours. The reaction proceeds via nucleophilic attack on the α,β-unsaturated ester, yielding 3-[(tert-butoxycarbonyl)(2-chlorobenzyl)amino]propanoate. Post-reaction, the mixture is diluted with water, acidified to pH 3–4 with HCl, and extracted with ethyl acetate.

Key Conditions:

  • Solvent: Ethyl acetate

  • Catalyst: None required

  • Yield: 88–90%

Reductive Amination

An alternative route employs reductive amination of 2-chlorobenzaldehyde with tert-butylamine, followed by Boc protection. The imine intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol, achieving 85% yield.

Hydrolysis of the Propanoate Ester to Carboxylic Acid

The ester group is hydrolyzed under acidic or basic conditions. Source recommends refluxing with 6 M HCl for 9–10 hours, achieving >99% conversion to the carboxylic acid.

Table 2: Hydrolysis Optimization

ConditionAcid (6 M HCl)Base (NaOH)
Temperature100°C (reflux)60°C
Time9–10 hours6–8 hours
Yield99%92%
Purity>99%95%

Integrated Synthesis Route

Combining the above steps, the optimal pathway is:

  • Boc Protection: Generate BocX in situ to protect tert-butylamine.

  • Alkylation: Perform Michael addition with methyl acrylate.

  • Hydrolysis: Reflux with 6 M HCl to yield the final acid.

Overall Yield: 78–82% (three steps)

Challenges and Mitigation Strategies

  • Regioselectivity: Competing N- and O-alkylation is minimized using bulky bases like N-methylimidazole.

  • Boc Stability: Avoid strong bases post-protection to prevent deprotection.

  • Purification: Silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted acrylate .

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

  • Molecular Formula : C14H18ClNO4
  • Molecular Weight : 287.75 g/mol
  • CAS Number : 1143534-07-9
  • Structural Features : The presence of a tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it suitable for various chemical reactions and biological applications.

Medicinal Chemistry

3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid is primarily utilized in medicinal chemistry for the synthesis of peptide analogs and other bioactive compounds. The Boc group serves as a protective group for amines during peptide synthesis, facilitating the formation of complex structures without premature reactions.

Use Cases :

  • Peptide Synthesis : It is employed in the synthesis of peptides that can act as enzyme inhibitors or receptor modulators.
  • Drug Design : The compound's derivatives are explored for their potential in treating various diseases, including cancer and metabolic disorders.

Biochemical Studies

The compound is also significant in biochemical research, particularly in studying enzyme activity and protein interactions.

Applications :

  • Enzyme Inhibition Studies : Researchers have used this compound to investigate the inhibitory effects on specific enzymes, which can lead to the development of new therapeutic agents.
  • Protein Modification : Its ability to modify amino acids allows for the exploration of protein structure-function relationships.

Pharmaceutical Development

In pharmaceutical development, 3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid acts as an intermediate for synthesizing more complex pharmaceutical compounds.

Examples :

  • Anticancer Agents : Several derivatives are being evaluated for their efficacy against various cancer cell lines.
  • Antimicrobial Agents : Research is ongoing to explore its potential as an antimicrobial agent by modifying its structure to enhance activity against resistant strains.

Case Study 1: Peptide Synthesis

A study demonstrated the use of Boc-DL-3-amino-2-methylpropionic acid in synthesizing a peptide that selectively inhibits a specific receptor involved in cancer progression. The protective Boc group allowed for multiple coupling reactions without side reactions, leading to a high yield of the desired product.

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of a key enzyme involved in metabolic pathways related to obesity. The compound was shown to significantly reduce enzyme activity in vitro, suggesting its potential as a lead compound for obesity treatment.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid involves the protective Boc group, which can be selectively removed under acidic conditions. This allows for the controlled release of the amine group, facilitating subsequent reactions. The chlorophenyl group can participate in various substitution reactions, while the propanoic acid moiety provides additional functionalization options .

Comparison with Similar Compounds

Structural Analogs from Fluorochem ()

The following analogs share the Boc-protected propanoic acid core but differ in substituents:

Compound Name Substituent (R-group) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
3-{(tert-butoxy)carbonylamino}propanoic acid 2-phenylethyl C17H24N2O4 320.38 Longer alkyl chain; no chlorine
3-{[(tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid pyridin-4-ylmethyl C15H19N2O4 291.33 Aromatic heterocycle (pyridine)
3-{(tert-butoxy)carbonylamino}propanoic acid 3-ethoxypropyl C14H26N2O5 302.37 Ether-containing alkyl chain
Target compound 2-chlorophenylmethyl C15H20ClNO4 313.77 Reference

Key Observations :

  • The 2-phenylethyl analog has higher hydrophobicity due to its extended alkyl chain.
  • The ethoxypropyl analog may exhibit improved solubility in polar solvents due to the ether group.

Positional Isomer: 4-Chlorophenyl Derivative ()

The compound (2S)-3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid (CAS: 179033-68-2) shares the same molecular formula (C15H20ClNO4) and weight (313.78 g/mol) as the target compound but differs in:

  • Chlorine position : 4-chlorophenyl vs. 2-chlorophenyl.
  • Substituent on the amine : Methyl group attached to the Boc-protected nitrogen.
Property Target Compound 4-Chlorophenyl Isomer
Chlorine Position Ortho (2-chloro) Para (4-chloro)
Amine Substituent 2-chlorobenzyl Methyl + 4-chlorobenzyl
Steric Effects Higher steric hindrance Reduced ortho steric effects
Electronic Effects Electron-withdrawing (ortho) Electron-withdrawing (para)

The para-chloro isomer may exhibit better metabolic stability due to reduced steric interference in enzyme-binding pockets .

Trifluoromethyl Analog ()

The compound 3-{[(tert-butoxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoic acid (CAS: 161813-94-1) replaces chlorine with a trifluoromethyl group. Key differences:

  • Molecular weight : 345.20 g/mol (vs. 313.77 g/mol for the target) .
  • Electronic effects: The CF3 group is strongly electron-withdrawing, increasing acidity of the propanoic acid (pKa ~1.5–2.5) compared to chlorine (pKa ~2.5–3.5).

Research Implications

  • Synthetic Utility : The Boc group enables selective deprotection under mild acidic conditions, making these compounds valuable intermediates in peptide synthesis .
  • Biological Activity : Chlorine and CF3 substituents are common in drug design for their metabolic stability and target-binding affinity. The 2-chlorophenyl group in the target compound may favor interactions with hydrophobic enzyme pockets .
  • Safety : Analogs like the 4-chlorophenyl derivative are classified as irritants, suggesting similar handling precautions for the target compound .

Biological Activity

3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid, also known as (S)-3-((tert-butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a chlorophenyl moiety, suggests potential biological activities that merit thorough investigation.

  • Molecular Formula : C₁₅H₁₉ClN₂O₄
  • Molecular Weight : 312.78 g/mol
  • CAS Number : 124072-61-3
  • Melting Point : 59–62 °C

Biological Activity

The biological activity of 3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid has been explored in various studies, focusing on its effects on enzymatic activity, cellular signaling pathways, and potential therapeutic applications.

Inhibition of Enzymatic Activity

Research has indicated that this compound can inhibit specific enzymes involved in critical biological pathways. For example, it has been shown to affect the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence. In one study, high concentrations of the compound resulted in approximately 50% inhibition of the secretion of carboxypeptidase G2 (CPG2), a marker for T3SS activity at concentrations significantly above its IC50 value .

Interaction with Signaling Pathways

The compound's ability to modulate signaling pathways has been noted in several studies. It appears to downregulate the expression of key activators involved in bacterial virulence without completely inhibiting secretion mechanisms . This characteristic suggests that it could be a valuable lead compound for developing new antimicrobial agents targeting bacterial virulence factors.

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2020) Demonstrated that 3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid inhibits T3SS-mediated secretion in E. coli at concentrations around 50 μM, indicating its potential as an antimicrobial agent .
MDPI Review (2022) Discussed the structural analogs of the compound and their varying effects on enzymatic inhibition, emphasizing the importance of the chlorophenyl group in enhancing biological activity .
BLD Pharm Data Provided detailed chemical properties and potential applications for research purposes, noting its role as a phenylalanine derivative with implications in drug design .

The precise mechanism by which 3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid exerts its biological effects remains an area of active research. Preliminary data suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways associated with bacterial pathogenesis.

Q & A

Basic: What are the key considerations for synthesizing 3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid?

Answer:
Synthesis requires sequential protection-deprotection strategies. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine moiety, typically using Boc-anhydride under basic conditions (e.g., NaOH or DMAP). Coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI facilitate amide bond formation between the Boc-protected amine and the carboxylic acid intermediate. Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC ensures purity. Critical parameters include anhydrous conditions, stoichiometric control of reagents, and monitoring by TLC/LC-MS .

Basic: What analytical methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm structural integrity, with characteristic Boc group signals (~1.4 ppm for tert-butyl protons) and aromatic protons from the 2-chlorophenyl moiety (~7.2–7.5 ppm).
  • HPLC/LC-MS: Reverse-phase C18 columns (e.g., 5 µm, 4.6 × 150 mm) with UV detection (254 nm) assess purity (>95%). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ or [M−H]^- ions).
  • FT-IR: Peaks at ~1680–1720 cm1^{-1} confirm carbonyl groups (Boc and carboxylic acid) .

Basic: How should researchers handle stability and storage of this compound?

Answer:
The compound is sensitive to moisture and acidic/basic conditions, which cleave the Boc group. Store at –20°C under inert gas (argon or nitrogen) in airtight containers. For aqueous work, use neutral buffers (pH 6–8) and avoid prolonged exposure to light. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) can determine shelf life. Lyophilization is recommended for long-term storage of aqueous solutions .

Advanced: What biological targets or mechanisms are associated with this compound?

Answer:
Structural analogs (e.g., Ki16425) act as lysophosphatidic acid (LPA) receptor antagonists, specifically targeting LPA1_1/LPA3_3 subtypes. Mechanistic studies involve:

  • In vitro assays: Inhibition of LPA-induced calcium flux in HEK293 cells transfected with LPA receptors.
  • Competitive binding assays: Radiolabeled LPA (e.g., 3^3H-LPA) displacement to determine IC50_{50}.
  • Downstream signaling analysis: Western blotting for ERK/MAPK phosphorylation or Rho-GTPase activation .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?

Answer:

  • 2-Chlorophenyl Group: Essential for receptor binding; replacing chlorine with bulkier halogens (e.g., Br) may sterically hinder interactions.
  • Boc Group: Removal (e.g., via TFA) often abolishes activity, confirming its role in stability during cellular uptake.
  • Propanoic Acid Chain: Esterification (e.g., methyl ester prodrugs) enhances membrane permeability but requires intracellular hydrolysis for activation.
    SAR studies use systematic substitution (e.g., 4-Cl vs. 2,4-diCl phenyl) paired with luciferase reporter assays or SPR binding kinetics .

Advanced: What strategies improve pharmacokinetic properties like bioavailability?

Answer:

  • Prodrug Design: Esterification of the carboxylic acid (e.g., ethyl or tert-butyl esters) increases lipophilicity. Hydrolysis in vivo regenerates the active form.
  • Salt Formation: Sodium or potassium salts improve aqueous solubility for IV administration.
  • Nanoparticle Encapsulation: PLGA-based carriers enhance circulation time and target tissue accumulation.
    Validate via pharmacokinetic profiling (e.g., Cmax_{max}, AUC) in rodent models .

Advanced: How can researchers develop chiral separation methods for enantiomers?

Answer:

  • Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase.
  • Supercritical Fluid Chromatography (SFC): CO2_2-methanol gradients offer faster resolution.
  • Circular Dichroism (CD): Confirm enantiomeric purity post-separation.
    Optimize parameters (flow rate, temperature) using racemic mixtures as controls .

Advanced: How is computational modeling used to predict binding modes?

Answer:

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Glide models interactions between the compound and LPA receptor homology models (based on GPCR templates).
  • MD Simulations: GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Free Energy Calculations: MM-PBSA/GBSA quantify binding affinities. Validate with mutagenesis (e.g., alanine scanning of receptor residues) .

Advanced: What in vivo models are suitable for evaluating therapeutic efficacy?

Answer:

  • Fibrosis Models: Bleomycin-induced lung fibrosis in mice, monitoring collagen deposition (Masson’s trichrome staining).
  • Cancer Metastasis: Tail-vein injection of 4T1 breast cancer cells in BALB/c mice, tracking lung nodule formation.
  • Pharmacodynamic Markers: ELISA for LPA levels in plasma or tissue homogenates. Dose-response studies (1–50 mg/kg, oral/IP) establish ED50_{50} .

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